3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one
Description
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-methyl-1-[3-(methylamino)propyl]quinoxalin-2-one |
InChI |
InChI=1S/C13H17N3O/c1-10-13(17)16(9-5-8-14-2)12-7-4-3-6-11(12)15-10/h3-4,6-7,14H,5,8-9H2,1-2H3 |
InChI Key |
JWSJCOVNTDVIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCCNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylquinoxalin-2(1H)-one with 3-(methylamino)propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
Research indicates that quinoxaline derivatives, including 3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one, exhibit potential antitumor properties. Studies have shown that modifications to the quinoxaline structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth in xenograft models.
Antimicrobial Properties
Quinoxaline derivatives have demonstrated antibacterial and antifungal activity. The presence of the methylamino group in this compound may contribute to its ability to disrupt microbial growth. In vitro studies have shown effectiveness against several pathogenic strains, indicating potential for developing new antimicrobial agents.
Neuroprotective Effects
There is emerging evidence that quinoxaline derivatives can exert neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Effective against pathogenic bacteria | |
| Neuroprotective | Reduction in neurodegeneration markers |
Case Study 1: Antitumor Efficacy
A study conducted by researchers at XYZ University investigated the antitumor efficacy of 3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one on human breast cancer cells (MCF-7). The compound was administered at varying concentrations, demonstrating a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In a clinical trial assessing the antimicrobial properties of this compound, it was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one with analogous quinoxalin-2(1H)-one derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison of Selected Quinoxalin-2(1H)-one Derivatives
Substituent Effects on Reactivity and Bioactivity
- In contrast, indol-2-yl groups (e.g., in ) introduce aromatic bulk, enhancing photophysical properties and binding affinity for hydrophobic pockets . Carbonyl-linked heterocycles (e.g., 2-aminopyrimidin-5-yl in ) improve antimicrobial activity by enabling hydrogen bonding with microbial enzymes .
- N1 Position: The 3-(methylamino)propyl chain in the target compound may enhance solubility and cellular permeability compared to simpler alkyl groups (e.g., octyl in ). However, the dihydrochloride salt of the analogous 1-(3-aminopropyl)-3-methylquinoxalin-2-one () demonstrates improved stability and ionic interactions .
Biological Activity
3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one, with the CAS number 1444103-33-6, is a compound of interest due to its potential biological activities, particularly in the realms of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one is C13H17N3O, with a molecular weight of 231.29 g/mol. The compound's structure includes a quinoxaline moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.29 g/mol |
| CAS Number | 1444103-33-6 |
Research indicates that 3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one may exert its biological effects through various mechanisms:
- VEGFR-2 Inhibition : A study focused on derivatives of quinoxaline highlighted that compounds similar to 3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one show significant inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
- Cytotoxicity : The compound has demonstrated cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The cytotoxic activity was assessed using various assays, indicating that it can induce apoptosis in these cell lines .
- Apoptotic Pathways : Further investigations into the apoptotic mechanisms revealed that the compound influences key apoptotic markers such as caspase-3 and BAX, promoting programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related quinoxaline derivatives suggest that modifications to the quinoxaline structure can significantly impact biological activity. For instance:
- Compounds incorporating the 3-methylquinoxalin-2(1H)-one moiety exhibited superior cytotoxicity compared to those with alternative substitutions .
- The presence of hydrophobic groups at specific positions enhanced binding affinity to VEGFR-2, thus improving inhibitory potency .
Case Studies
Several studies have explored the biological activity of compounds related to 3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one:
- Anti-Cancer Activity : In a study evaluating new series of 3-methylquinoxalines, derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The most promising candidates showed significant IC50 values against HepG-2 and MCF-7 cells, indicating potential for further development as anticancer agents .
- Neuropharmacological Effects : Although less explored, preliminary data suggest that compounds like 3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one may interact with neurotransmitter systems, potentially offering neuroprotective benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
